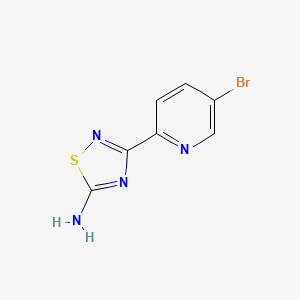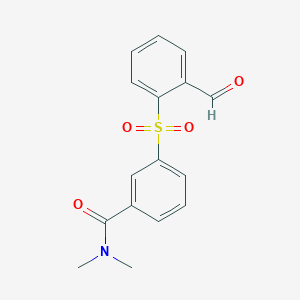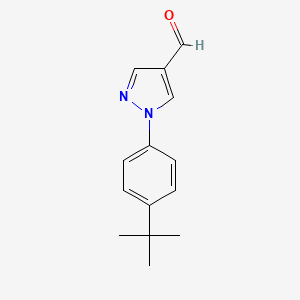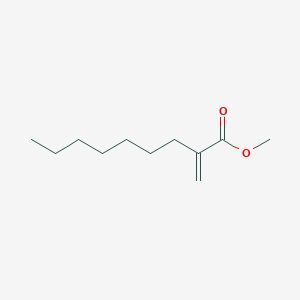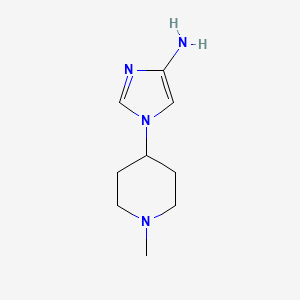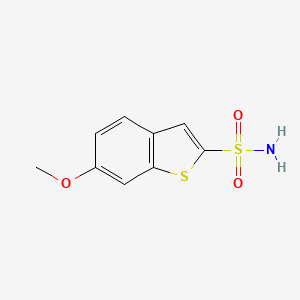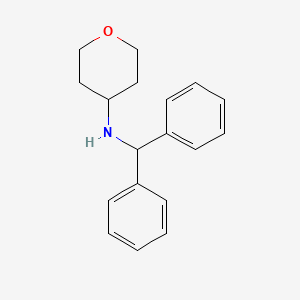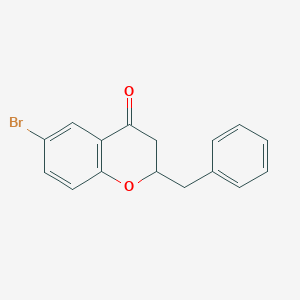
2-Benzyl-6-bromo-2,3-dihydrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-bromo-2,3-dihydrochromen-4-one.
Benzylation: The key step involves the benzylation of 6-bromo-2,3-dihydrochromen-4-one using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial methods for large-scale production are not widely documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the chromenone ring can yield dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one exerts its effects depends on its interaction with biological targets. The benzyl group and bromine atom can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,3-dihydrochromen-4-one: Lacks the benzyl group, which may result in different biological activities.
2-Benzyl-4H-chromen-4-one:
2-Benzyl-6-chloro-2,3-dihydrochromen-4-one: Chlorine instead of bromine, which can lead to different chemical and biological properties.
Uniqueness: 2-Benzyl-6-bromo-2,3-dihydrochromen-4-one is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for further scientific exploration
Eigenschaften
Molekularformel |
C16H13BrO2 |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
2-benzyl-6-bromo-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13BrO2/c17-12-6-7-16-14(9-12)15(18)10-13(19-16)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2 |
InChI-Schlüssel |
FXRQHBVDNRQFRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


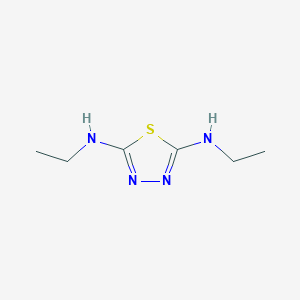
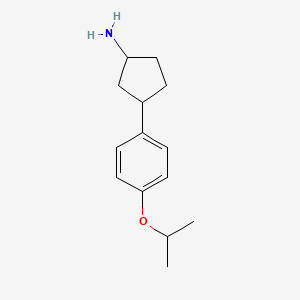
![tert-butyl N-[2-(2-acetamido-3H-benzimidazol-5-yl)ethyl]carbamate](/img/structure/B15357536.png)
![N-[3-methyl-4-(4-methylsulfanylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15357540.png)
![2-[2-(2-methylphenyl)ethyl]Benzoic acid](/img/structure/B15357544.png)
![4-chloro-2-methyl-6-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15357545.png)
